molecular formula C22H23NO5 B12182069 N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12182069
M. Wt: 381.4 g/mol
InChI Key: DCFWCBTZGOTNOF-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxyphenyl group, an ethyl chain, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps. One common approach is the O-acylation reaction, where a hydroxyphenyl compound reacts with an acylating agent in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chromenyl moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: A simpler analog with similar structural features.

    2-(4-hydroxyphenyl)ethyl acetate: Another related compound with a different functional group.

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of both the hydroxyphenyl and chromenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H23NO5/c1-13-14(2)22(26)28-21-15(3)19(9-8-18(13)21)27-12-20(25)23-11-10-16-4-6-17(24)7-5-16/h4-9,24H,10-12H2,1-3H3,(H,23,25)

InChI Key

DCFWCBTZGOTNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=CC=C(C=C3)O)C

Origin of Product

United States

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